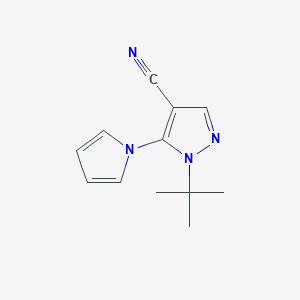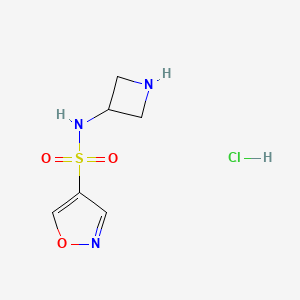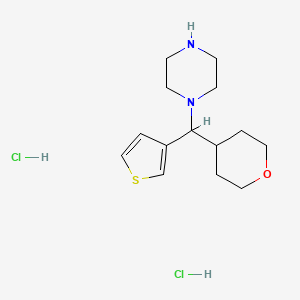
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H18N2O.2ClH . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 257.20 . The molecular structure is complex, with a tetrahydro-2H-pyran-4-yl group, a thiophen-3-yl group, and a piperazine group .Applications De Recherche Scientifique
Pharmaceutical Research and Development
This compound is used in the development of new pharmaceuticals. Its structure is similar to that of compounds that show activity as ATM kinase inhibitors . These inhibitors are crucial in the treatment of cancers, as they target the ATM kinase that plays a significant role in the DNA damage response pathway. By inhibiting this kinase, the compound can enhance the effectiveness of DNA-damaging agents used in cancer therapy.
Material Science
In material science, this compound’s derivatives are used as intermediates in the synthesis of complex molecules . The tetrahydro-2H-pyran moiety, in particular, is a versatile building block for creating new materials with potential applications in electronics, coatings, and other advanced materials.
Chemical Synthesis
The compound serves as a reagent in chemical synthesis, particularly in the construction of heterocyclic compounds . These heterocycles are found in many drugs and are essential for creating molecules with specific biological activities.
Biological Studies
In biological studies, derivatives of this compound are used to investigate the cell signaling pathways . By understanding how cells communicate and respond to DNA damage, researchers can develop better strategies for treating diseases like cancer.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectrometry . Its unique structure allows for easy identification and quantification in complex mixtures.
Molecular Biology
This compound has applications in molecular biology, particularly in the study of protein interactions . It can be used to modify proteins or to inhibit specific protein-protein interactions, which is valuable in understanding the function of proteins in the cell.
Orientations Futures
Propriétés
IUPAC Name |
1-[oxan-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYBFFXAFXXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
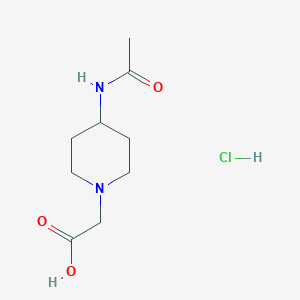
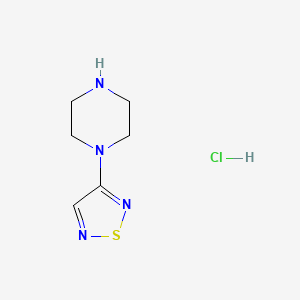

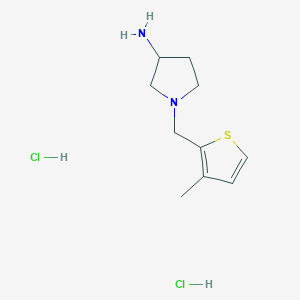
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)


